![molecular formula C23H22N4O3 B2996634 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1203422-24-5](/img/structure/B2996634.png)
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly referred to as BI-D, and it has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Structural Motifs in Biologically Active Compounds
The study by Smolobochkin et al. (2020) focuses on the synthesis of novel 4-(het)arylimidazolidinones and 5-(het)arylbenzodiazepinones through a regioselective acid-catalyzed intramolecular nucleophilic cyclization/intermolecular electrophilic substitution reaction sequence of (2,2-dialkoxyethyl)ureas. This research highlights the importance of the imidazolidin-2-one and 1,3-benzodiazepin-2-one scaffolds, which are structural motifs of many biologically active compounds, suggesting potential applications in the design of new pharmacologically active molecules Smolobochkin et al., 2020.
Antiviral Activity of Imidazole Derivatives
Research by Golankiewicz et al. (1995) investigates imidazo[1,5-a]-1,3,5-triazine derivatives for their inhibitory effects on ortho- and paramyxoviruses. This study shows that certain imidazole derivatives exhibit specific inhibitory activity against viruses, highlighting the compound's potential in antiviral research Golankiewicz et al., 1995.
Novel Biginelli Dihydropyrimidinone Derivatives
Bhat et al. (2019) describe the synthesis of novel Biginelli dihydropyrimidinone derivatives containing the imidazole moiety, showcasing an efficient method to synthesize compounds with potential biological activity. The inclusion of the imidazole ring suggests these derivatives might have unique pharmacological properties Bhat et al., 2019.
Antioxidant Properties of Heterocyclic Compounds
Abd-Almonuim et al. (2020) explore the antioxidant potential of coumarin substituted heterocyclic compounds. Their research demonstrates that certain heterocyclic compounds exhibit significant antioxidant activities, which could be beneficial in combating oxidative stress-related diseases Abd-Almonuim et al., 2020.
Alzheimer's Disease: Aryl-urea-benzofuranylthiazoles Hybrids
Kurt et al. (2015) synthesized new benzofuranylthiazole derivatives containing the aryl-urea moiety and evaluated them as dual acetylcholinesterase (AChE)-butyrylcholinesterase (BuChE) inhibitors. This study indicates the potential of these compounds in developing multitasking agents for Alzheimer's disease treatment, emphasizing the importance of structural units like aryl-urea in medicinal chemistry Kurt et al., 2015.
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-20-12-7-15(13-21(20)30-2)14-24-23(28)25-17-10-8-16(9-11-17)22-26-18-5-3-4-6-19(18)27-22/h3-13H,14H2,1-2H3,(H,26,27)(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYIOSRUJNIGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4-dimethoxybenzyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.